![molecular formula C8H17NO3 B1297784 4-[2-(2-Hydroxyethoxy)ethyl]morpholine CAS No. 3603-45-0](/img/structure/B1297784.png)
4-[2-(2-Hydroxyethoxy)ethyl]morpholine
Overview
Description
“4-[2-(2-Hydroxyethoxy)ethyl]morpholine” is used as an organic chemical synthesis intermediate . It is a compound that plays a crucial role in the synthesis of various organic compounds.
Molecular Structure Analysis
The molecular structure of “4-[2-(2-Hydroxyethoxy)ethyl]morpholine” consists of a morpholine ring with a 2-hydroxyethoxyethyl group attached to it . The molecule contains a total of 29 bonds, including 12 non-H bonds, 5 rotatable bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 2 ethers (aliphatic) .
Physical And Chemical Properties Analysis
The molecular weight of “4-[2-(2-Hydroxyethoxy)ethyl]morpholine” is 175.23 g/mol . It has a topological polar surface area of 41.9 Ų . The compound has 5 rotatable bonds . It is fully miscible in water . The physical form of the compound is a liquid .
Scientific Research Applications
Pharmaceutical Synthesis
“4-[2-(2-Hydroxyethoxy)ethyl]morpholine” is a versatile intermediate with a variety of applications . Its main application is in the synthesis of pharmaceutical products . This compound serves as a building block for creating complex molecules used in drug development .
Aminoalcohol Class
This compound belongs to the class of aminoalcohols . Aminoalcohols are organic compounds that contain both an amine and an alcohol functional groups. They are used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, surfactants, and polymers .
Triazolotriazine Derivatives
“4-[2-(2-Hydroxyethoxy)ethyl]morpholine” is used in the preparation of Triazolotriazine derivatives . These derivatives are known to act as A2A receptor antagonists . A2A receptor antagonists have potential therapeutic applications in various neurological disorders, including Parkinson’s disease .
Chemical Synthesis Intermediates
This compound is used for scientific research and as a chemical synthesis intermediate . As an intermediate, it can be used in the production of a wide range of chemicals in various industries .
Safety and Hazards
“4-[2-(2-Hydroxyethoxy)ethyl]morpholine” is classified under the GHS07 hazard class . It may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, ensuring adequate ventilation, and obtaining special instructions before use .
properties
IUPAC Name |
2-(2-morpholin-4-ylethoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c10-4-8-12-7-3-9-1-5-11-6-2-9/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIMWOGCOCPQEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332519 | |
Record name | 2-(2-morpholinoethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Hydroxyethoxy)ethyl]morpholine | |
CAS RN |
3603-45-0 | |
Record name | 2-(2-morpholinoethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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